molecular formula C12H10N4O B3728544 2-cyano-N-[(E)-1H-indol-2-ylmethylideneamino]acetamide

2-cyano-N-[(E)-1H-indol-2-ylmethylideneamino]acetamide

Cat. No.: B3728544
M. Wt: 226.23 g/mol
InChI Key: YXRHGLIVWRCDOR-RIYZIHGNSA-N
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Description

2-cyano-N-[(E)-1H-indol-2-ylmethylideneamino]acetamide is a compound that features both cyano and indole functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole moiety, a common structure in many biologically active compounds, adds to its significance.

Preparation Methods

The synthesis of 2-cyano-N-[(E)-1H-indol-2-ylmethylideneamino]acetamide can be achieved through several methods. One common approach involves the reaction of indole-2-carboxaldehyde with cyanoacetamide under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

2-cyano-N-[(E)-1H-indol-2-ylmethylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as triethylamine .

Scientific Research Applications

2-cyano-N-[(E)-1H-indol-2-ylmethylideneamino]acetamide has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in organic synthesis and materials science.

    Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions, particularly those involving indole-based signaling molecules.

    Medicine: Due to its structural similarity to biologically active indole derivatives, it is investigated for potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-[(E)-1H-indol-2-ylmethylideneamino]acetamide involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The cyano group can participate in nucleophilic or electrophilic interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

2-cyano-N-[(E)-1H-indol-2-ylmethylideneamino]acetamide can be compared with other similar compounds, such as:

    2-cyanoacetamide: A simpler compound with a cyano and amide group, used in various synthetic applications.

    Indole-2-carboxaldehyde: A precursor in the synthesis of indole derivatives, with applications in medicinal chemistry.

    N-cyanoacetylindole: A compound with similar structural features, used in the synthesis of heterocyclic compounds.

The uniqueness of this compound lies in its combination of the cyano and indole functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-cyano-N-[(E)-1H-indol-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c13-6-5-12(17)16-14-8-10-7-9-3-1-2-4-11(9)15-10/h1-4,7-8,15H,5H2,(H,16,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRHGLIVWRCDOR-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C=NNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(N2)/C=N/NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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